N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

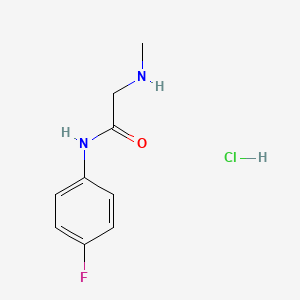

The systematic International Union of Pure and Applied Chemistry name for this compound is N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. The nomenclature reflects the structural composition, beginning with the N-substituted phenyl ring containing a fluorine atom in the para position, followed by the acetamide backbone with a methylamino substituent at the 2-position, and concluding with the hydrochloride salt designation.

The structural formula can be represented as C₉H₁₂ClFN₂O, which encompasses the core acetamide structure with its various substituents. The compound features a 4-fluorophenyl group attached to the nitrogen atom of the acetamide functionality, while the alpha carbon of the acetamide bears a methylamino group. The hydrochloride designation indicates the protonated form of the methylamino nitrogen, complexed with a chloride anion.

The Simplified Molecular Input Line Entry System representation for this compound is provided as O=C(NC1=CC=C(F)C=C1)CNC.[H]Cl. This notation captures the essential connectivity pattern, showing the carbonyl carbon bonded to both the fluorophenyl nitrogen and the methylamino-substituted carbon, with the hydrochloride salt indicated by the separate hydrogen chloride component.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOUHDVXFVGQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177317-38-2 | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177317-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview:

This classical approach involves acylation of 4-fluoroaniline with chloroacetyl chloride or related acyl chlorides, followed by methylation of the amino group.

Stepwise Process:

Preparation of 4-fluoroacetanilide derivative:

React 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane or chloroform.

$$

\text{C}6\text{H}4\text{FNH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{F}(\text{NHCOCH}2\text{Cl}) \quad \text{(Acylation)}

$$Methylation of the amino group:

The amino group is methylated using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride, leading to the formation of the methylamino acetamide.Hydrochloride salt formation:

The free base is then treated with hydrochloric acid (gas or aqueous) to precipitate the hydrochloride salt.

Data:

Reaction of 4-Fluoroaniline with Chloroacetyl Chloride Followed by Methylation

This approach is detailed in patent US5093524A, where the synthesis involves:

Process Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | 0°C to room temperature | >80% | In toluene or dichloromethane |

| Methylation | Methylamine or methyl iodide | Reflux | 70-85% | In methanol or acetone |

| Salt formation | HCl gas | Room temperature | Quantitative | Precipitation of hydrochloride |

Alternative Synthesis via Amino Acid Derivatives and Amide Coupling

Method Overview:

This method involves synthesizing the aminoacetamide via coupling of amino acid derivatives with appropriate amines, followed by methylation and salt formation.

Key Steps:

Preparation of amino acid derivative:

N-(4-fluorophenyl)-2-hydroxyacetamide is prepared via amidation of 4-fluoroaniline with chloroacetyl chloride, then hydrolyzed to the corresponding amino acid.Coupling with methylamine:

The amino acid derivative is reacted with methylamine in methanol or ethanol under controlled conditions, leading to the methylamino acetamide.Hydrochloride salt formation:

The free base is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.

Data:

Synthesis via Multi-step Route Using 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

According to patent EP0922701B1, a more complex route involves:

- Reacting 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide in an aprotic aromatic solvent such as toluene.

- Separation of phases followed by acidification yields the target compound.

Process Data:

| Reagent | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|

| TDA-sulfone | Toluene | 0°C to 15°C | Moderate | Phase separation |

| Hydroxyacetamide | Toluene | Same as above | - | Phase separation and acidification |

Summary of Key Data

| Preparation Method | Key Reagents | Solvent | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Acylation + methylation | Chloroacetyl chloride, methylamine | Dichloromethane, acetone | 0°C to RT | 70-85% | Classical route, scalable |

| Multi-step coupling | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Toluene | 0°C to 15°C | Moderate | Patent EP0922701B1 |

| Amide formation from amino acids | Chloroacetyl chloride, methylamine | Methanol | 0°C to RT | 60-85% | Alternative route |

Research Findings and Notes

- The most straightforward and industrially favored method involves acylation of 4-fluoroaniline derivatives followed by methylation, as detailed in US patent US5093524A.

- The multi-step route involving thiadiazole derivatives offers a route for specialized derivatives and potentially higher purity but is more complex.

- Reaction conditions such as temperature, solvent choice, and reagent molar ratios critically influence yields and purity.

- Acidification with HCl gas or aqueous HCl is standard for salt formation, ensuring high purity of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features enhance its interaction with biological targets, making it valuable in drug development.

- Antidepressant Potential: Research indicates that this compound may exhibit antidepressant effects in rodent models, reducing depressive-like behaviors when administered chronically .

- Neuroprotective Effects: In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential in treating neurodegenerative diseases .

Biological Studies

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate its effects on various biological systems.

- Inflammation Modulation: Studies show that this compound can inhibit pro-inflammatory cytokines, suggesting applications in inflammatory diseases .

Industrial Applications

In the industrial sector, the compound is employed as a reagent in analytical chemistry and as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical syntheses.

Antidepressant Effects

A study demonstrated that chronic administration of this compound significantly reduced depressive-like behaviors in rodent models, indicating its potential as an antidepressant agent .

Neuroprotective Studies

In vitro experiments indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

Inflammation Modulation

Research has shown that this compound can inhibit pro-inflammatory cytokines in cellular models, suggesting applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the methylamino group modulates its activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl) derivatives) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The target compound’s LogP (1.8) suggests moderate membrane permeability, balancing between hydrophilic (lidocaine impurity) and highly lipophilic analogs (e.g., diphenyl derivatives) .

- Solubility: Protonation of the methylamino group in the hydrochloride salt improves aqueous solubility compared to neutral analogs like 2-chloro-N-(4-fluorophenyl)acetamide .

- Bioactivity : Fluorophenyl-containing analogs show diverse applications, including anticancer (EGFR inhibition) and antimicrobial activities, depending on substituent patterns .

Biological Activity

N-(4-Fluorophenyl)-2-(methylamino)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁FN₂O and a molecular weight of approximately 218.66 g/mol. The compound features a 4-fluorophenyl group attached to a methylamino-acetamide structure, which enhances its solubility and bioavailability when encountered as a hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction is crucial for its potential therapeutic effects in treating psychiatric disorders .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain .

Biological Activities

Research indicates that this compound displays several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound may have antidepressant-like effects in preclinical models, potentially through its action on serotonin reuptake mechanisms .

- Neuroprotective Effects : There is evidence supporting its neuroprotective properties, which may be beneficial in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Structure-Activity Relationships (SAR)

The presence of the fluorine atom in the para position of the phenyl ring significantly enhances the biological activity of this compound compared to its non-fluorinated analogs. SAR studies have shown that modifications to the phenyl ring or amine structure can lead to variations in potency and selectivity for different biological targets.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(4-amino-2-fluorophenyl)acetamide | C₉H₁₁FN₂O | Lacks a methylamino group; potential for different biological activity. |

| N,N-Dimethyl-4-fluoroaniline | C₉H₁₁FN₂ | Exhibits different pharmacological profiles; used in dye synthesis. |

| 4-Fluoro-N-methylbenzamide | C₉H₈FN₂O | Similar amine structure; studied for anti-inflammatory properties. |

Case Studies and Research Findings

- Antidepressant Effects : A study conducted on rodent models demonstrated that this compound significantly reduced depressive-like behaviors when administered chronically, suggesting its potential as an antidepressant agent .

- Neuroprotective Studies : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

- Inflammation Modulation : Research has shown that this compound can inhibit pro-inflammatory cytokines in cellular models, suggesting applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, and how do reaction conditions influence yield?

A common method involves reacting 2-chloro-N-(4-fluorophenyl)acetamide intermediates with methylamine derivatives. For example, in analogous syntheses, dichloromethane (DCM) and triethylamine (TEA) are used as solvents and bases, respectively, under controlled temperatures (273 K). Stoichiometric ratios of reagents (e.g., 1:1 for acyl chloride and aniline derivatives) are critical to minimize side reactions . Key Reaction Parameters :

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide + Methylamine | DCM + TEA | 273 K | 3 hours | ~60-75% (estimated from similar protocols) |

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs (e.g., infinite chains via N–H⋯O bonds) .

- NMR spectroscopy confirms substitution patterns (e.g., fluorine and methylamino group positions).

- Mass spectrometry validates molecular weight (e.g., exact mass calculations for Cl/F-containing ions) .

Advanced Research Questions

Q. How can discrepancies in reported hydrogen bond geometries (e.g., bond lengths/angles) be reconciled across studies?

Variations in hydrogen bond parameters (e.g., N–H⋯O distances of 2.8–3.1 Å) may arise from crystallization conditions (solvent, temperature) or refinement methodologies. For instance:

- Intramolecular C–H⋯O bonds form six-membered rings in the title compound (distance: ~2.5 Å) , while intermolecular N–H⋯O bonds stabilize crystal packing (distance: ~3.0 Å) .

Resolution Strategy : - Use high-resolution crystallography (synchrotron sources) to reduce measurement errors.

- Validate against computational models (e.g., DFT-optimized geometries) .

Q. What computational tools are recommended for analyzing the compound’s conformational dynamics and ligand interactions?

- UCSF Chimera : Visualize hydrogen bonding networks and molecular surfaces (e.g., electrostatic potential mapping) .

- Molecular docking (AutoDock Vina) : Screen binding affinities with biological targets (e.g., enzymes with fluorophenyl-binding pockets).

- MD simulations (GROMACS) : Simulate solvation effects and stability of methylamino group conformers .

Q. How can synthetic byproducts (e.g., chlorinated impurities) be identified and minimized?

- HPLC-MS detects chlorinated byproducts (e.g., unreacted 2-chloro intermediates).

- Optimization :

- Reduce excess acyl chloride via controlled stoichiometry.

- Use scavengers (e.g., silica gel) to trap residual chloride ions .

Methodological Challenges

Q. What experimental design considerations are critical for crystallizing this hygroscopic compound?

- Solvent selection : Use low-polarity solvents (toluene, hexane) to slow crystallization and improve crystal quality .

- Temperature control : Gradual cooling (0.5 K/hour) minimizes disorder.

- Humidity control : Perform crystallization in anhydrous chambers to prevent hydrate formation .

Q. How can conflicting NMR data (e.g., split peaks for methylamino protons) be interpreted?

- Dynamic effects : Rotational barriers around the methylamino group cause peak splitting.

- Solution :

Data Contradiction Analysis

Q. Why do some studies report alternative crystal systems (e.g., monoclinic vs. orthorhombic) for similar acetamides?

Polymorphism arises from varying intermolecular interactions. For example:

- Substituent effects : Fluorine’s electronegativity alters packing motifs compared to chloro/methoxy analogs .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries to identify known polymorphs.

Safety and Handling

Q. What safety protocols are recommended for handling this compound during synthesis?

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- Ventilation : Avoid inhalation of hydrochloride salt aerosols .

- Waste disposal : Neutralize acidic byproducts before disposal .

Future Research Directions

Q. What unexplored biological targets could this compound engage with, based on structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.